1-(2-METHYLPHENYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
1-(2-METHYLPHENYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE is a synthetic compound that belongs to the class of acyl piperazine opioids. These compounds are known for their potent analgesic properties and are often used in scientific research to study pain mechanisms and opioid receptor interactions .
Preparation Methods
The synthesis of 1-(2-METHYLPHENYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1-(2-METHYLPHENYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Employed in studies of cellular responses to opioid receptor activation.
Medicine: Investigated for its potential analgesic effects and its interactions with opioid receptors.
Mechanism of Action
The compound exerts its effects primarily by activating µ opioid receptors, which are involved in pain modulation and relief. Upon binding to these receptors, it triggers a cascade of intracellular events that result in the inhibition of pain signals. The molecular targets include the opioid receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar compounds include:
- 2-methyl-AP-237
- AP-237 (bucinnazine)
- AP-238
- para-methyl-AP-237 Compared to these compounds, 1-(2-METHYLPHENYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-(2-methylphenyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-17-5-3-4-6-19(17)16-26(24,25)21-15-18-7-9-20(10-8-18)23-13-11-22(2)12-14-23/h3-10,21H,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXKRXBLOOUTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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